molecular formula C10H9BrO4 B1280972 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 531501-41-4

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No.: B1280972
CAS No.: 531501-41-4
M. Wt: 273.08 g/mol
InChI Key: FOZVJTHORLMHQD-UHFFFAOYSA-N
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Description

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO4 It is a brominated derivative of benzo[1,3]dioxin, characterized by the presence of a hydroxyl group and two methyl groups

Scientific Research Applications

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its importance in biochemical studies and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This transport is crucial for its localization and accumulation within specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows it to interact with specific biomolecules and exert its effects within the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one typically involves the bromination of 7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

Mechanism of Action

The mechanism of action of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Uniqueness

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the hydroxyl group and bromine atom provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-10(2)14-8-4-7(12)6(11)3-5(8)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVJTHORLMHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=C(C=C2C(=O)O1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464492
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531501-41-4
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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